2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid is a fluorinated organic compound with significant interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in synthetic chemistry, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex fluorinated compounds.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound can be a precursor for developing new drugs with improved efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or stability. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Molecular targets and pathways involved can vary widely, making it a versatile tool in research.
Comparison with Similar Compounds
Similar compounds to 2,2-difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid include other fluorinated acetic acids and aromatic compounds. For example:
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid with different substituents, used in similar applications.
2-Fluoro-5-(trifluoromethoxy)phenylacetic acid: A compound with a similar aromatic structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of fluorine atoms and aromatic structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
2228224-64-2 |
---|---|
Molecular Formula |
C9H4F6O2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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